Cas no 2172026-07-0 (1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide)

1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 2172026-07-0
- EN300-1461128
-
- Inchi: 1S/C11H9F2N3O/c1-6-10(11(14)17)5-16(15-6)9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H2,14,17)
- InChI Key: FGFJEYTXDCRCMB-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)N1C=C(C(N)=O)C(C)=N1)F
Computed Properties
- Exact Mass: 237.07136824g/mol
- Monoisotopic Mass: 237.07136824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: 1.4
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461128-0.25g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 0.25g |
$1117.0 | 2023-06-06 | ||
Enamine | EN300-1461128-1.0g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1461128-2.5g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1461128-10.0g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 10g |
$5221.0 | 2023-06-06 | ||
Enamine | EN300-1461128-50mg |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 50mg |
$1020.0 | 2023-09-29 | ||
Enamine | EN300-1461128-0.1g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1461128-500mg |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 500mg |
$1165.0 | 2023-09-29 | ||
Enamine | EN300-1461128-0.5g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1461128-5.0g |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1461128-1000mg |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide |
2172026-07-0 | 1000mg |
$1214.0 | 2023-09-29 |
1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide Related Literature
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Recent Advances in the Study of 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (CAS: 2172026-07-0)
The compound 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (CAS: 2172026-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research has been the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction and cellular regulation, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exhibits selective inhibition against certain kinase targets, suggesting its utility as a lead compound for further optimization.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, with moderate metabolic stability. These findings are crucial for understanding the compound's potential as a therapeutic agent and for guiding future formulation strategies.
Another notable aspect of this research is the exploration of structure-activity relationships (SAR) for 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide. By systematically modifying the chemical structure, researchers have identified key functional groups that influence potency and selectivity. These insights are instrumental in the design of next-generation analogs with improved efficacy and reduced off-target effects.
Furthermore, recent publications have highlighted the compound's potential in combination therapies. Synergistic effects have been observed when 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is co-administered with other therapeutic agents, particularly in oncology models. These findings open new avenues for combinatorial treatment strategies, which could enhance therapeutic outcomes and overcome drug resistance.
In conclusion, the latest research on 1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (CAS: 2172026-07-0) underscores its multifaceted potential in drug discovery and development. Continued efforts in elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic applications are expected to yield significant advancements in the field. This compound represents a promising candidate for further investigation and clinical translation.
2172026-07-0 (1-(3,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide) Related Products
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)



